molecular formula C9H5BrO3 B1358683 3-Bromo-5-benzofurancarboxylic acid

3-Bromo-5-benzofurancarboxylic acid

Cat. No. B1358683
M. Wt: 241.04 g/mol
InChI Key: YNXLQIWNJUEUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-benzofurancarboxylic acid is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-benzofurancarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-benzofurancarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-benzofurancarboxylic acid

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromo-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H5BrO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)

InChI Key

YNXLQIWNJUEUIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CO2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl benzofuran-5-carboxylate (667 mg, 3.8 mmol) is dissolved in 20 ml CH2Cl2 in a flask under nitrogen. The solution is treated with Br2 (1.2 ml, 22.8 mmol), is layered with 20 ml saturated NaHCO3, and the reaction is stirred gently for 2 h at RT. The reaction is stirred vigorously for 30 min, the layers are separated, and the organic layer is concentrated in vacuo to an amber oil. The residue is dissolved in 30 ml EtOH, the solution is treated with anhydrous K2CO3 (3.15 g, 22.8 mmol), and the reaction is stirred vigorously overnight. The insoluble material is removed by filtration and the filtrate is diluted with 3 ml 3N NaOH and the mixture is stirred 3 h at RT. The mixture is concentrated in vacuo, the residue is dissolved in 10 ml H2O, and the pH of the solution is adjusted to 2 with 10% aqueous HCl. The precipitate is collected, washed with water, and is dried to afford 880 mg (96%) of 3-bromobenzofuran-5-carboxylic acid as an off-white solid. HRMS (FAB) calcd for C9H5BrO3+H: 240.9501, found 240.9505 (M+H)+.
Quantity
667 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.15 g
Type
reactant
Reaction Step Four

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